Cas no 57-44-3 (Diethylmalonylurea)

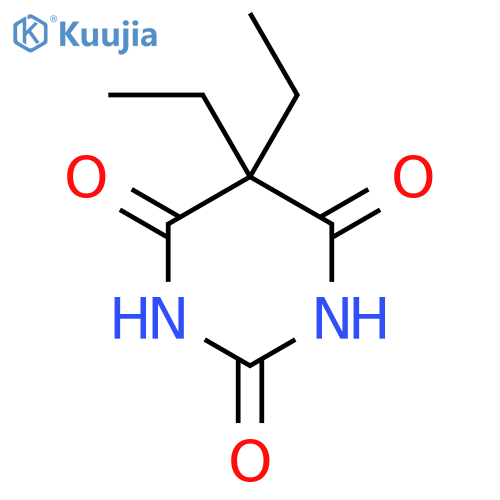

Diethylmalonylurea structure

Diethylmalonylurea 化学的及び物理的性質

名前と識別子

-

- Diethylmalonylurea

- 5,5-diethylbarbituric acid

- barbital free acid crystalline--dea*schedule iv I

- barbital methanol solution

- Barbital

- Barbitone

- ***

- 5,5-diethyl-1,3-diazinane-2,4,6-trione

- 5,5-Diethyl-2,4,6(1H,3H,5H)-pyriMidinetrione

- barbital sodium

- barbitone sodium

- DEBA

- Diemal

- Ethylbarbital

- Malonal

- sodium 5,5-diethylbarbiturate

- Uronal

- Veronal

- Vesperal

- Diethylbarbitone

- WLN: T6VMVMV FHJ F2 F2

- Barbitalum [INN-Latin]

- DB01483

- BRN 0163999

- Barbital, BioXtra, >=99.0% (T)

- NSC31352

- D0E0WQ

- BRD-K83359602-001-01-5

- CHEBI:31252

- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-(9CI)

- NSC759567

- 55-Diethyl-246(1H3H5H)-pyrimidinetrione

- UNII-5WZ53ENE2P

- AB00443731_03

- diethylmalonyl urea

- 7979P

- SR-01000872752-1

- CCG-214014

- Barbital (VAN)

- Oprea1_012884

- Barbituric acid55-diethyl-(8CI)

- NSC-31352

- 5,5-Dietilhexahidropirimidina-2,4,6-triona

- Tox21_111650_1

- Veroletten

- Barbital-d5

- Barbital Faes Brand

- Dormileno

- Diethylbarbituric acid

- Diethyl-barbituric acid

- BARBITAL [EP IMPURITY]

- 5-24-09-00137 (Beilstein Handbook Reference)

- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-

- BARBITAL [MART.]

- Barbital [INN:BAN:JAN:NF]

- 5WZ53ENE2P

- 5,5-dietil-2,4,6 (1H, 3H, 5H)-pirimidinetriona

- Diemalum

- 2,4,6 (1H, 3H, 5H)-pirimidinatriona, 5,5-dietil-

- LS-24148

- Barbituric acid,5-diethyl-

- Barbital 1.0 mg/ml in Methanol

- Barbitale [DCIT]

- W-105467

- BARBITAL [JAN]

- Barbital 0.1 mg/ml in Methanol

- Veronal (TN)

- 5 5-Diethylhexahydropyrimidine-2 4 6-trione

- Barbitonum

- InChI=1/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13

- NSC 31352

- Verolettin

- SCHEMBL43818

- Barbital [INN:JAN]

- Barbital (JP15/INN)

- BARBITAL [MI]

- AI3-02727

- NCGC00159419-04

- 5,5-Diethyl-pyrimidine-2,4,6-trione

- Medinal

- Barbital (TN)

- AKOS015903028

- 5 5-Diethylbarbituric acid

- 2,6(1H,3H,5H)-Pyrimidinetrione, 5,5-diethyl-

- C8H12N2O3

- EINECS 200-331-2

- Barbital, 1mg/ml in Methanol

- NCGC00159419-03

- Barbital (JP17/INN)

- DTXCID802643

- CAS-57-44-3

- Barbitale

- Tox21_111650

- BARBITAL [EP MONOGRAPH]

- Faes Brand of Barbital

- Veronal acetate

- Barbital, European Pharmacopoeia (EP) Reference Standard

- 57-44-3

- BARBITAL [INN]

- Sedeval

- Q412409

- Kyselina 5,5-diethylbarbiturova [Czech]

- Barbitalum

- Kyselina 5,5-diethylbarbiturova

- BARBITAL [VANDF]

- D01740

- NSC-759567

- DEA No. 2145

- barbital-

- SR-01000872752

- SBI-0207064.P001

- Hypnogene

- Dietilmalonilurea

- 5,5-diethylpyrimidine-2,4,6(1H,3H,5H)-trione

- Pharmakon1600-01900040

- CHEMBL444

- Epitope ID:117124

- DTXSID5022643

- BARBITAL [WHO-DD]

- NCGC00159419-02

- Oprea1_497227

- Dormonal

- CCRIS 7420

- Barbituric acid, 5,5-diethyl-

- NS00003391

- Barbital (1.0mg/ml in Acetonitrile)

- 200-331-2

- BRD-K83359602-001-02-3

- BARBITAL (MART.)

- Barbitalum (INN-Latin)

- BARBITAL (EP MONOGRAPH)

- 5,5-Diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione;5,5-Diethyl-barbituric acid;5,5-Diethylbarbituric acid

- pyrimidine-2,4,6(1H,3H,5H)-trione, 5,5-diethyl-

- FB18141

- BARBITAL (EP IMPURITY)

-

- インチ: 1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)

- InChIKey: FTOAOBMCPZCFFF-UHFFFAOYSA-N

- ほほえんだ: CCC1(C(=O)NC(=O)NC1=O)CC

計算された属性

- せいみつぶんしりょう: 184.08500

- どういたいしつりょう: 184.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 75.3Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 5

じっけんとくせい

- 色と性状: 白色針状結晶または結晶粉末、無臭、わずかな苦味、真空中で昇華

- 密度みつど: 1.2200

- ゆうかいてん: 188-192 ºC

- ふってん: 318.14°C (rough estimate)

- フラッシュポイント: 11 °C

- 屈折率: 1.4200 (estimate)

- PSA: 75.27000

- LogP: 0.81640

- 酸性度係数(pKa): 7.43(at 25℃)

- ようかいせい: 生成物1 gを約130 ml冷水 13 ml沸騰水 14 mlエタノール 75 mlクロロホルムと25 mlエーテル、およびアセトン酢酸エチル石油エーテル酢酸ペンタノールピリジンアニリンニトロベンゼンとアルカリ溶液に溶解した

- マーカー: 13,965

Diethylmalonylurea セキュリティ情報

- 危険物輸送番号:UN 1230 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: R20;R40;R63

- セキュリティの説明: S36/37

- RTECS番号:CQ3500000

-

危険物標識:

- リスク用語:R20; R40; R63

Diethylmalonylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B-070-1ML |

Diethylmalonylurea |

57-44-3 | 1.0 mg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant | 1ML |

742.68 | 2021-05-13 |

Diethylmalonylurea 関連文献

-

M. Gryl,T. Seidler,K. Stadnicka,I. Matulková,I. Němec,N. Tesa?ová,P. Němec CrystEngComm 2014 16 5765

-

Ceyda Icsel,Veysel T. Yilmaz,Yunus Kaya,Hale Samli,William T. A. Harrison,Orhan Buyukgungor Dalton Trans. 2015 44 6880

-

Peddy Vishweshwar,Ram Thaimattam,Mariusz Jaskólski,Gautam R. Desiraju Chem. Commun. 2002 1830

-

4. A hypnotic barbitone from Sphaeroides oblongusS. K. Mitra,B. Sanyal,S. N. Ganguly,Biswapati Mukherjee J. Chem. Soc. Chem. Commun. 1989 16

-

Audrey Laventure,Dominic Lauzon,Christian Pellerin,Olivier Lebel CrystEngComm 2019 21 1734

57-44-3 (Diethylmalonylurea) 関連製品

- 57-43-2(amobarbital)

- 67-52-7(1,3-diazinane-2,4,6-trione)

- 50-06-6(phenobarbital)

- 1953-33-9(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-butyl-)

- 7391-69-7(5-isopropylbarbituric acid)

- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)

- 125-40-6(2,4,6(1H,3H,5H)-Pyrimidinetrione,5-ethyl-5-(1-methylpropyl)-)

- 2518-72-1(5-ethyl-1,3-diazinane-2,4,6-trione)

- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量